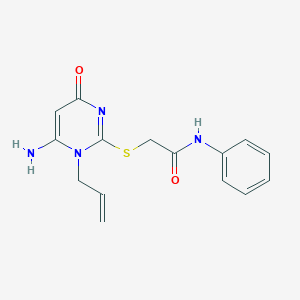![molecular formula C18H13NS B280481 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole (DPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It belongs to the family of pyrrolo[2,1-b][1,3]thiazole derivatives, which have shown promising results in various fields such as medicinal chemistry, material science, and organic electronics.
作用机制
The mechanism of action of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole is not fully understood, but it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in cell signaling pathways. This compound has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target and concentration. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, by targeting specific signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects, by modulating the production of cytokines and reactive oxygen species. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of neuropathic pain and arthritis, by targeting ion channels and inflammatory mediators.
实验室实验的优点和局限性
3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound can also be easily synthesized in large quantities, using standard laboratory equipment and procedures. However, this compound has some limitations, such as its low water solubility, which can limit its use in biological assays. This compound can also be sensitive to light and air, which can affect its stability and reactivity.
未来方向
There are several future directions for the research and development of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole-based materials and compounds. One direction is the synthesis of new this compound derivatives with improved properties, such as higher solubility, stability, and specificity for biological targets. Another direction is the application of this compound-based materials in emerging fields, such as artificial intelligence, quantum computing, and biotechnology. This compound-based materials have shown potential for use in these fields, due to their unique electronic and optical properties. Finally, the development of new methods for the synthesis and characterization of this compound-based materials will be critical for advancing our understanding of their properties and potential applications.
合成方法
The synthesis of 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole involves the condensation of 2-aminobenzonitrile and 2-bromothiophene in the presence of a base and a palladium catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a palladium complex and subsequent cyclization to form the final product. The yield and purity of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and bioimaging. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting materials with high charge carrier mobility and stability. In photovoltaics, this compound-based materials have shown promising results as electron acceptors in organic solar cells, due to their ability to absorb light in the visible and near-infrared regions. In bioimaging, this compound derivatives have been used as fluorescent probes for the detection of biomolecules and cellular structures.
属性
分子式 |
C18H13NS |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
3,6-diphenylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H13NS/c1-3-7-14(8-4-1)16-11-18-19(12-16)17(13-20-18)15-9-5-2-6-10-15/h1-13H |
InChI 键 |
OVPZCIWZZPOYLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2)SC=C3C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2)SC=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)





![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)

